1,3-Bis(isopropylamino)propan-2-ol
Overview
Description
1,3-Bis((1-methylethyl)amino)propan-2-ol is a chemical compound with the molecular formula C₉H₂₂N₂O. It is known for its role as an impurity in the synthesis of certain pharmaceutical compounds, particularly in the production of beta-adrenergic blockers such as propranolol.
Mechanism of Action
Target of Action
The primary target of 1,3-Bis(isopropylamino)propan-2-ol is the β1-adrenergic receptors . These receptors are concentrated in the heart muscle cells, heart conduction tissue, and kidney juxtaglomerular cells . They play a crucial role in regulating heart rate and blood pressure .
Mode of Action
This compound acts as a β-blocker , selectively blocking the β1-adrenergic receptors . This inhibits the effects of endogenous catecholamines such as epinephrine (adrenaline) and norepinephrine (noradrenaline), which are part of the sympathetic nervous system that mediates the fight-or-flight response .
Biochemical Pathways
By blocking the β1-adrenergic receptors, this compound disrupts the normal biochemical pathways triggered by these catecholamines. This results in a decrease in heart rate and blood pressure , providing relief in conditions such as hypertension.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in heart rate and blood pressure . This can help manage conditions such as hypertension and certain types of arrhythmia.
Biochemical Analysis
Biochemical Properties
1,3-Bis(isopropylamino)propan-2-ol plays a crucial role in biochemical reactions, particularly in the inhibition of β-adrenergic receptors. These receptors are proteins located on the surface of cells in the heart, lungs, and other tissues. By binding to these receptors, this compound prevents the action of endogenous catecholamines like adrenaline and noradrenaline, which are responsible for the “fight or flight” response. This interaction leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and arrhythmias .
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, it reduces the force of contraction and heart rate by blocking β-adrenergic receptors. This compound also influences cell signaling pathways, particularly those involving cyclic AMP (cAMP). By inhibiting the production of cAMP, this compound reduces the activity of protein kinase A (PKA), leading to decreased phosphorylation of target proteins involved in cardiac muscle contraction .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to β-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This binding prevents the activation of the associated G proteins, thereby inhibiting the downstream signaling cascade. The compound also affects gene expression by modulating the activity of transcription factors that are regulated by cAMP levels. This results in changes in the expression of genes involved in cell growth, differentiation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and downregulation. These effects are particularly evident in in vitro studies using cultured cardiac cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, it can cause bradycardia, hypotension, and other toxic effects. Studies in animal models have also shown that there is a threshold dose above which the adverse effects become more pronounced, highlighting the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes oxidative deamination and subsequent conjugation reactions. The primary enzymes involved in its metabolism are cytochrome P450 isoforms, particularly CYP2D6. The metabolites are then excreted in the urine. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high densities of β-adrenergic receptors, such as the heart and lungs, which enhances its therapeutic effects in these organs .
Subcellular Localization
The subcellular localization of this compound is primarily in the plasma membrane, where it binds to β-adrenergic receptors. It can also be found in intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may influence the synthesis and processing of receptor proteins. Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((1-methylethyl)amino)propan-2-ol typically involves the reaction of isopropylamine with epichlorohydrin, followed by a subsequent reaction with another equivalent of isopropylamine. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In industrial settings, the production of 1,3-Bis((1-methylethyl)amino)propan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on minimizing impurities and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((1-methylethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form secondary amines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
1,3-Bis((1-methylethyl)amino)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations, particularly in beta-adrenergic blockers.
Industry: Utilized in the production of specialty chemicals and as a reference material in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
1,3-Bis((1-methylethyl)amino)propan-2-ol dihydrochloride: A salt form used in pharmaceutical applications.
Propranolol: A beta-adrenergic blocker with a similar structural framework.
Uniqueness
1,3-Bis((1-methylethyl)amino)propan-2-ol is unique due to its specific structural configuration, which allows it to act as an intermediate in the synthesis of various compounds. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1,3-bis(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O/c1-7(2)10-5-9(12)6-11-8(3)4/h7-12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKNLWUAKYIWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343785-33-1 | |
Record name | 1,3-Bis((1-methylethyl)amino)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343785331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bis((1-methylethyl)amino)propan-2-ol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16631 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,3-BIS((1-METHYLETHYL)AMINO)PROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W10T5DVF8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a magnetic field affect the catalytic activity of 1,3-Bis(isopropylamino)propan-2-ol in biodiesel production?
A1: The research paper demonstrates that applying a magnetic field (15-45 mT) during the transesterification process significantly enhances the catalytic activity of this compound []. The reaction time was reduced by 4.5 times compared to reactions without a magnetic field, while also achieving a high biodiesel yield (95-97%) []. While the exact mechanism is not fully elucidated in the paper, this suggests the magnetic field might influence the orientation and interaction of the catalyst with reactants, promoting faster and more efficient conversion.
Q2: What are the advantages of using this compound as a catalyst in biodiesel production compared to other catalysts?
A2: While the provided research focuses on the impact of the magnetic field, it highlights the effectiveness of this compound as a catalyst for biodiesel production from corn and sunflower oil []. Further research is needed to compare its performance with other commonly used catalysts in terms of yield, reaction conditions, cost, and environmental impact. Exploring these aspects would provide a comprehensive understanding of the advantages and disadvantages of this compound in comparison to other catalytic options for biodiesel production.
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